molecular formula C8H18ClNO2 B1671652 Ethyl L-leucinate hydrochloride CAS No. 2743-40-0

Ethyl L-leucinate hydrochloride

Cat. No. B1671652
CAS RN: 2743-40-0
M. Wt: 159.23 g/mol
InChI Key: NOUDPBCEONUCOV-FJXQXJEOSA-N
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Description

Ethyl L-leucinate hydrochloride is an organic chemical synthesis intermediate . It is also known as L-Leucine ethyl ester . The molecular formula is C8H18ClNO2 .


Molecular Structure Analysis

The molecular structure of Ethyl L-leucinate hydrochloride consists of 8 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The molecular weight is 195.69 g/mol .


Chemical Reactions Analysis

Ethyl L-leucinate hydrochloride is known for its ability to enhance the enantioselectivity of certain reactions and is often used as a resolving agent for the separation of racemic mixtures .


Physical And Chemical Properties Analysis

Ethyl L-leucinate hydrochloride appears as a white crystalline powder . It has a melting point of 134-136 °C . It is soluble in water and has a refractive index of 19 ° (C=5, EtOH) .

Scientific Research Applications

  • It is soluble in water , which could suggest its use in aqueous solutions in various scientific fields, but again, specific applications are not detailed.

  • The compound has a molecular weight of 195.69 , which might be relevant in certain experimental procedures, but without specific context, it’s hard to say how exactly it’s applied.

  • Organic Chemical Synthesis Intermediate

    • Ethyl L-leucinate hydrochloride is used as an organic chemical synthesis intermediate . This means it can be used in the production of other complex organic compounds. The specific compounds it can be used to synthesize would depend on the reaction conditions and other reagents used.
  • Phase Change Data Research

    • The National Institute of Standards and Technology (NIST) has data on Ethyl L-leucinate hydrochloride, including its phase change data . This suggests that it could be used in research related to phase changes (e.g., solid to liquid, liquid to gas).
  • Organic Chemical Synthesis Intermediate

    • Ethyl L-leucinate hydrochloride is used as an organic chemical synthesis intermediate . This means it can be used in the production of other complex organic compounds. The specific compounds it can be used to synthesize would depend on the reaction conditions and other reagents used.
  • Phase Change Data Research

    • The National Institute of Standards and Technology (NIST) has data on Ethyl L-leucinate hydrochloride, including its phase change data . This suggests that it could be used in research related to phase changes (e.g., solid to liquid, liquid to gas).

Safety And Hazards

Ethyl L-leucinate hydrochloride is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDPBCEONUCOV-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl L-leucinate hydrochloride

CAS RN

2743-40-0
Record name L-Leucine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2743-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-leucinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
GW Anderson, R Paul - Journal of the American Chemical Society, 1958 - ACS Publications
Staab2 has shown recently that,'-carbonyl-diimidazole is highly reactive to amines and alcohols. We now have found that this compound re-acts readily with carboxylic acids to form acyl …
Number of citations: 178 pubs.acs.org
D Farquhar, K Lu, TL Loo - Journal of Labelled Compounds …, 1980 - Wiley Online Library
… (3J was prepared by dicyclohexylcarbodi imide-induced condensation of N-acetylp-nitrophenylalanine (L) and ethyl L-leucinate hydrochloride (<) , in pyridine. Reduction of 3 with …
JR Vaughan Jr, RL Osato - Journal of the American Chemical …, 1952 - ACS Publications
Mixed anhydrides of N-substituted aminoacids or peptides with alkylcarbonic acids are formed at low temperature under anhydrous conditions and allowed to react with aminoacid or …
Number of citations: 442 pubs.acs.org
H TAKAHASHI, K TAKEDA, N NIMURA… - Chemical and …, 1979 - jstage.jst.go.jp
… Reaction of glycosyl isothiocyanate (1a) With amino acids such as ethyl L-phenyl— alaninate hydrochloride, ethyl L—leucinate hydrochloride and ethyl fl—alaninate hydrochloride …
Number of citations: 16 www.jstage.jst.go.jp
T Kato, Y Tsuchiya - Agricultural and biological chemistry, 1962 - Taylor & Francis
… Eighty-four gram of ethyl L-leucinate hydrochloride was dissolved in 300 ml of dry chloroform. Dry am… (b) A mixture of ethyl L-leucinate hydrochloride (18.4 g, 0.1 mol) and 28% aqueous …
Number of citations: 3 www.tandfonline.com
X Wang, J Ji, Z Liu, Y Cai, J Tang, Y Shi, C Yang… - Molecules, 2021 - mdpi.com
… Ethyl L-phenylalaninate hydrochloride, ethyl L-serinate hydrochloride, ethyl L-alaninate hydrochloride, ethyl L-valinate hydrochloride, ethyl L-leucinate hydrochloride, L-isoleucine ethyl …
Number of citations: 6 www.mdpi.com
HE Smith, EP Burrows, MJ Marks… - Journal of the …, 1977 - ACS Publications
The sign of the Cotton effects near 255 and 315 nm in the circular dichroism (CD) spectra of the A'-salicylidene de-rivatives formed in situ using sodiumsalicylaldehyde and chiral amine …
Number of citations: 21 pubs.acs.org
M Itoh, H Nojima, J Notani, D Hagiwara… - Bulletin of the Chemical …, 1978 - journal.csj.jp
… To an ice-cooled mixture of N-benzyloxycarbonyl-1-proline (1.25 g, 5 mmol), ethyl L-leucinate hydrochloride (1.00 g, 5 mmol) and Dowex MWA-1 ion exchange resin (3.8 g, == 15 mmol, …
Number of citations: 28 www.journal.csj.jp
I Gill, R Lopez-Fandino, E Vulfson - Journal of the American …, 1995 - ACS Publications
An approach to the enzymatic synthesis of oligopeptides is described which relies upon the selectivities of the enzymesemployed rather than on the differential protection of the …
Number of citations: 30 pubs.acs.org
Y Tan, YP Han, Y Zhang, HY Zhang… - The Journal of …, 2022 - ACS Publications
… Subsequently, we explored the phosphinoylation of methylamine hydrochloride and ethyl l-leucinate hydrochloride, which, respectively, gave the target products in 53 and 68% yields (…
Number of citations: 8 pubs.acs.org

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